N-(furan-2-ylmethyl)-1-methyl-4-(prop-2-en-1-yl)piperidin-4-amine
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-AMINE is a complex organic compound that features a furan ring, a piperidine ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-AMINE typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with 1-methyl-4-(prop-2-en-1-yl)piperidine in the presence of a reducing agent. The reaction is usually carried out under inert conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the process. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan and piperidine derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-AMINE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-OL
- N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-ONE
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-METHYL-4-(PROP-2-EN-1-YL)PIPERIDIN-4-AMINE is unique due to the presence of both a furan ring and an allyl group, which confer distinct reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-3-6-14(7-9-16(2)10-8-14)15-12-13-5-4-11-17-13/h3-5,11,15H,1,6-10,12H2,2H3 |
InChI Key |
QJYMSTNDVJLCEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CC=C)NCC2=CC=CO2 |
Origin of Product |
United States |
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